molecular formula C7H7BF3NO2 B3248731 3-Methyl-2-trifluoromethylpyridine-5-boronic acid CAS No. 1889221-03-7

3-Methyl-2-trifluoromethylpyridine-5-boronic acid

Cat. No.: B3248731
CAS No.: 1889221-03-7
M. Wt: 204.94 g/mol
InChI Key: WALYHQGLFGHGQF-UHFFFAOYSA-N
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Description

3-Methyl-2-trifluoromethylpyridine-5-boronic acid (CAS 1889221-03-7) is an organoboron compound with the molecular formula C 7 H 7 BF 3 NO 2 and a molecular weight of 204.94 g/mol [ ]. This pyridine-based boronic acid is a versatile building block in organic synthesis and pharmaceutical research. As a key synthetic intermediate, its primary research value lies in its use in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows researchers to form carbon-carbon bonds, facilitating the construction of complex biaryl structures often found in active pharmaceutical ingredients (APIs) and organic materials [ ]. The presence of both the boronic acid functional group and the electron-withdrawing trifluoromethyl group on the pyridine ring makes this compound particularly valuable for creating molecules with modified electronic properties, metabolic stability, and membrane permeability [ ]. The compound is related to its pinacol ester derivative (CAS 2121511-95-1), which is often used to enhance stability for specific synthetic applications [ ][ ]. Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) [ ]. Appropriate personal protective equipment should be used when handling. This product is intended for research purposes and is Not for Human or Veterinary Use .

Properties

IUPAC Name

[5-methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO2/c1-4-2-5(8(13)14)3-12-6(4)7(9,10)11/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALYHQGLFGHGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)C(F)(F)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-trifluoromethylpyridine-5-boronic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for reaction monitoring and control can further optimize the production process .

Chemical Reactions Analysis

Synthetic Accessibility and Borylation

The compound can be synthesized via iridium-catalyzed C–H borylation of trifluoromethylpyridine precursors. Key findings include:

  • Regioselective Borylation : The trifluoromethyl group at the 2-position directs borylation to the 5-position of the pyridine ring due to steric and electronic effects. This selectivity is enhanced when paired with a methyl group at the 3-position .

  • Catalytic System : Reactions typically use [Ir(OMe)(COD)]₂ (1 mol%) with 4,4-di-tert-butyl bipyridine (dtbbpy) as a ligand and pinacolborane (HBPin) as the boron source. Yields exceed 80% under solvent-free conditions at 80°C .

SubstrateBorylation PositionYield (%)
2-CF₃-3-Me-pyridine582
2-CF₃-3-Br-pyridine575

Cross-Coupling Reactions

This boronic acid participates in Suzuki-Miyaura couplings to synthesize bi- and tri-heteroaryl compounds:

  • Heteroaryl Chloride Coupling : Reacts efficiently with 2-chloro-5-trifluoromethylpyridine under Pd catalysis (Pd(PPh₃)₄, Na₂CO₃, reflux) to yield mono- or bis-coupled products. For example:

    • Mono-coupling : Achieves >90% yield with 1:1 substrate ratio .

    • Bis-coupling : Requires 2.2 equiv boronic acid and extended reaction times (58% yield) .

  • Functional Group Tolerance : Compatible with nitro, methoxy, and primary amine groups on coupling partners .

Functional Group Transformations

  • Oxidation : Boronate esters derived from this compound are oxidized to phenols using H₂O₂ in basic conditions. For example:

    • Conversion of 5-borylated-2-CF₃-pyridine to 5-hydroxy-2-CF₃-pyridine occurs in >90% yield .

  • Halogenation : The boronic acid group can be displaced via halogenation, enabling further derivatization .

Challenges and Limitations

  • Byproduct Formation : Competing borylation at adjacent positions occurs with electron-deficient substrates, requiring careful optimization .

  • Sensitivity to Steric Effects : Bulky substituents near the CF₃ group reduce reaction efficiency .

Scientific Research Applications

Organic Synthesis

3-Methyl-2-trifluoromethylpyridine-5-boronic acid is primarily utilized as a versatile building block in organic synthesis. It serves as a reagent for:

  • Cross-Coupling Reactions : This compound is instrumental in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. The presence of the boronic acid moiety allows for the coupling with aryl halides or other electrophiles, facilitating the synthesis of complex organic molecules .
  • Synthesis of Bicyclic Compounds : Recent studies have highlighted its role in the synthesis of bicyclic boronates, which are crucial for developing functional materials and antibacterial agents. The compound's ability to participate in metal-free reactions has been particularly noted, enhancing its appeal for sustainable chemistry practices .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential applications as:

  • Antibacterial Agents : Research indicates that derivatives of trifluoromethylpyridines, including this compound, are being explored as β-lactamase inhibitors. These compounds could provide new avenues for treating resistant bacterial infections by overcoming bacterial defenses against β-lactam antibiotics .
  • Antiviral Compounds : The trifluoromethyl group enhances the lipophilicity and bioavailability of compounds, making them suitable candidates for antiviral drug development. This is particularly relevant in the context of emerging viral threats where traditional treatments may fall short .

Agricultural Chemistry

Trifluoromethylpyridine derivatives have been employed in agricultural chemistry, primarily for:

  • Pesticide Development : The unique properties of this compound contribute to the development of novel pesticides that offer improved efficacy against pests while minimizing environmental impact .

Data Tables

CompoundApplication AreaNotes
This compoundOrganic SynthesisKey reagent in Suzuki reactions
2-Amino-3-(trifluoromethyl)pyridineMedicinal ChemistryPotential β-lactamase inhibitor
2-Methyl-3-(trifluoromethyl)anilineAgricultural ChemistryUsed in pesticide formulation

Case Study 1: Development of Antibacterial Agents

A recent study explored the use of various pyridine derivatives, including this compound, as potential β-lactamase inhibitors. The research demonstrated that these compounds effectively inhibited enzyme activity, showcasing their potential as new antibacterial agents against resistant strains .

Case Study 2: Synthesis of Bicyclic Boronates

In another investigation, researchers successfully synthesized bicyclic boronates using this compound under metal-free conditions. The results indicated that this method could yield high purity products suitable for further applications in material science and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Methyl-2-trifluoromethylpyridine-5-boronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of 3-methyl-2-trifluoromethylpyridine-5-boronic acid with structurally related boronic acids:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Commercial Availability
This compound 3-CH$3$, 2-CF$3$, 5-B(OH)$_2$ 204.94 Cross-coupling reactions in drug synthesis Discontinued
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid 2-Cl, 5-CF$3$, 3-B(OH)$2$ 209.95 Intermediate for agrochemicals Available (≥95% purity)
2-(Trifluoromethyl)pyridine-5-boronic acid 2-CF$3$, 5-B(OH)$2$ 190.92 Organic synthesis, dyes Available (98% purity)
2-Methylthio-5-trifluoromethylpyridine-3-boronic acid 2-SCH$3$, 5-CF$3$, 3-B(OH)$_2$ 239.00 Catalysis and material science Specialty supplier
(5-(Trifluoromethyl)pyridin-2-yl)boronic acid 5-CF$3$, 2-B(OH)$2$ 190.92 Pharmaceutical intermediates Limited stock
Key Observations :

Trifluoromethyl groups (CF$_3$) are strong electron-withdrawing groups, increasing the electrophilicity of the pyridine ring and stabilizing intermediates in coupling reactions .

Boron Positioning :

  • Boronic acid at the 5-position (vs. 3-position in 2-chloro derivatives) alters conjugation and steric accessibility, impacting cross-coupling efficiency .

Commercial Viability :

  • The target compound is listed as discontinued by suppliers like CymitQuimica, whereas analogs such as 2-(trifluoromethyl)pyridine-5-boronic acid remain widely available .

Biological Activity

3-Methyl-2-trifluoromethylpyridine-5-boronic acid is a boronic acid derivative with significant implications in organic synthesis, medicinal chemistry, and chemical biology. This compound exhibits unique biological activities primarily due to its structural characteristics, particularly the presence of trifluoromethyl and boronic acid functional groups.

The molecular formula of this compound is C8H8BF3N2O2C_8H_8BF_3N_2O_2. Its synthesis often involves Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of biaryl compounds. The mechanism of action typically includes:

  • Oxidative Addition : The palladium catalyst forms a complex with the aryl or vinyl halide.
  • Transmetalation : The boronic acid transfers its organic group to the palladium complex.
  • Reductive Elimination : This step regenerates the palladium catalyst while forming the desired product.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, which is crucial for drug delivery systems and sensor technologies. Its interaction with biological molecules provides insights into its pharmacological potential, particularly in targeting specific enzymes and receptors .

Case Studies and Applications

  • Medicinal Chemistry : This compound has been employed in the development of pharmaceutical agents targeting specific biological pathways, including those involved in antibiotic resistance mechanisms like OXA-48 β-lactamase inhibition. High-throughput screening has shown that derivatives of this compound exhibit activity in the sub-micromolar range against such enzymes .
  • Chemical Biology : In studies involving C–H borylation reactions, this compound has been utilized to synthesize various bioactive compounds. For instance, its derivatives have shown potential as selective inhibitors for certain protein targets .

Comparative Analysis

To understand the biological activity better, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
2-Amino-3-trifluoromethylpyridine-5-boronic acidC8H8BF3N2O2C_8H_8BF_3N_2O_2Contains an amino group enhancing reactivity
6-Amino-5-trifluoromethylpyridine-3-boronic acidC8H8BF3N2O2C_8H_8BF_3N_2O_2Similar structure but different substitution pattern
2-Isopropoxy-3-trifluoromethyl-pyridine-5-boronic acidC11H12BF3N2O2C_{11}H_{12}BF_3N_2O_2Isopropoxy group adds steric hindrance

These comparisons highlight how variations in substituents can lead to different chemical behaviors and biological activities.

Q & A

Advanced Research Question

  • Pharmaceutical Intermediates : Used to synthesize kinase inhibitors (e.g., JAK2/STAT3 pathways) by coupling with heteroaryl halides .
  • MOF Synthesis : Serves as a linker in metal-organic frameworks (MOFs) for gas storage, leveraging its rigid pyridine backbone .
  • Fluorescent Probes : Derivatives with conjugated π-systems exhibit solvatochromic properties for bioimaging .

What safety protocols are essential when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of boronic acid dust.
  • Storage : Keep under inert gas (Ar/N₂) at -20°C to prevent hydrolysis. Spills are neutralized with damp sand and disposed as halogenated waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-trifluoromethylpyridine-5-boronic acid
Reactant of Route 2
3-Methyl-2-trifluoromethylpyridine-5-boronic acid

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